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Compound of Interest

Compound Name: (4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613 Get Quote

An In-Depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for

Modern Drug Discovery

Executive Summary
(4-Methyloxan-4-yl)methanamine is a saturated heterocyclic compound featuring a

synthetically versatile primary amine. Its structure is defined by a central tetrahydropyran

(oxane) ring, substituted at the C4 position with both a methyl and an aminomethyl group. This

arrangement creates a compact, three-dimensional spiro-like motif that is of increasing interest

in medicinal chemistry. As a member of the oxa-spirocycle class, it offers distinct advantages

over traditional carbocyclic analogues, notably the potential for improved aqueous solubility

and modulated lipophilicity—key determinants of a drug candidate's pharmacokinetic profile.[1]

This guide provides a comprehensive overview of its chemical structure, physicochemical

properties, a robust synthetic protocol, and its primary application as a valuable building block

for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein

degradation.[2]

The Strategic Value of Saturated Spirocycles in
Medicinal Chemistry
For decades, pharmaceutical research has been dominated by flat, aromatic structures.

However, the industry's pivot towards more complex and challenging biological targets has

necessitated an "escape from flatland," a strategic shift towards molecules with greater three-
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dimensional (3D) character.[1] Saturated spirocycles are at the forefront of this movement. By

joining two rings through a single, shared carbon atom, these motifs introduce conformational

rigidity and present substituents in well-defined vectors, enabling more precise and potent

interactions with protein binding sites.

The (4-Methyloxan-4-yl)methanamine scaffold is a prime example of an advanced spirocyclic

fragment. The inclusion of an oxygen atom within the six-membered ring to form an oxane

moiety imparts critical physicochemical benefits. Research has shown that such "oxa-

spirocycles" can significantly enhance water solubility while lowering lipophilicity when

compared to their all-carbon counterparts.[1] This property is invaluable for drug development

professionals aiming to optimize ADME (Absorption, Distribution, Metabolism, and Excretion)

properties and reduce off-target toxicity. The primary amine handle provides a convenient point

of attachment for further chemical elaboration, making it an ideal starting point for library

synthesis or late-stage functionalization.

Core Molecular Profile of (4-Methyloxan-4-
yl)methanamine
Chemical Structure and Identifiers

IUPAC Name: (4-Methyloxan-4-yl)methanamine

Common Synonyms: 4-Aminomethyl-4-methyltetrahydro-2H-pyran[3]

Chemical Structure:

(Self-generated image, for illustration)

Physicochemical & Spectroscopic Properties
The key physicochemical and computed properties of (4-Methyloxan-4-yl)methanamine are

summarized below. These data are critical for its application in synthesis, guiding choices for

reaction conditions, solvents, and purification methods.
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Property Value Source

CAS Number 65626-24-6 [2]

Molecular Formula C₇H₁₅NO [2][4]

Molecular Weight 129.203 g/mol [2]

Monoisotopic Mass 129.11537 Da [4]

Predicted XlogP 0.3 [4]

SMILES CC1(CCOCC1)CN [4]

InChIKey
ORECGNYKJRNVMQ-

UHFFFAOYSA-N
[4]

Purity (Typical) ≥97% [2]

Storage Room Temperature [2]

Anticipated Spectroscopic Analysis
While specific spectra are proprietary to manufacturers, the structure of (4-Methyloxan-4-
yl)methanamine allows for a confident prediction of its key spectroscopic features, which are

essential for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the different proton environments. The methyl group (CH₃) should appear

as a sharp singlet. The aminomethyl protons (CH₂-NH₂) would likely appear as a singlet,

integrating to two protons. The protons of the oxane ring would present as complex

multiplets due to their diastereotopic nature and coupling with each other. The protons at the

C2 and C6 positions adjacent to the ring oxygen would be shifted downfield relative to the

C3 and C5 protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: one

for the methyl carbon, one for the aminomethyl carbon, one for the quaternary C4 carbon,

and three signals for the oxane ring carbons (C2/C6 and C3/C5 being chemically equivalent

due to rapid chair-flipping at room temperature).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.calpaclab.com/4-methyloxan-4-yl-methanamine-min-97-1-gram/ala-m177077-1g
https://www.calpaclab.com/4-methyloxan-4-yl-methanamine-min-97-1-gram/ala-m177077-1g
https://pubchemlite.lcsb.uni.lu/e/compound/54165201
https://www.calpaclab.com/4-methyloxan-4-yl-methanamine-min-97-1-gram/ala-m177077-1g
https://pubchemlite.lcsb.uni.lu/e/compound/54165201
https://pubchemlite.lcsb.uni.lu/e/compound/54165201
https://pubchemlite.lcsb.uni.lu/e/compound/54165201
https://pubchemlite.lcsb.uni.lu/e/compound/54165201
https://www.calpaclab.com/4-methyloxan-4-yl-methanamine-min-97-1-gram/ala-m177077-1g
https://www.calpaclab.com/4-methyloxan-4-yl-methanamine-min-97-1-gram/ala-m177077-1g
https://www.benchchem.com/product/b1396613?utm_src=pdf-body
https://www.benchchem.com/product/b1396613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound

is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at

m/z 130.12265.[4] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 152.10459,

may also be observed.[4] A common fragmentation pathway would involve the loss of the

aminomethyl group.

Synthesis and Purification Protocol
Strategic Rationale for the Synthetic Route
A robust and scalable synthesis of (4-Methyloxan-4-yl)methanamine can be achieved via the

reduction of a stable precursor, 4-methyl-tetrahydropyran-4-carboxamide. This strategy is

advantageous because amides are generally stable, crystalline solids that are easy to handle

and purify. Their reduction to primary amines is a well-established and high-yielding

transformation in organic synthesis.[5][6] Powerful reducing agents such as lithium aluminum

hydride (LiAlH₄) or borane complexes (e.g., borane-tetrahydrofuran) are highly effective for this

deoxygenation reaction.[5] The following protocol details a procedure using LiAlH₄, a common

and potent choice for this transformation.

Proposed Synthesis Workflow
The overall transformation from the precursor amide to the final amine product is a direct

reduction.
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Synthesis Workflow

4-Methyl-tetrahydropyran-4-carboxamide
(Precursor)

1. LiAlH₄, Anhydrous THF
2. Aqueous Workup (Fieser)

 Reduction 

(4-Methyloxan-4-yl)methanamine
(Target Product)

Click to download full resolution via product page

Caption: Workflow for the reduction of an amide precursor to the target amine.

Detailed Experimental Protocol
This protocol describes the reduction of 4-methyl-tetrahydropyran-4-carboxamide to (4-
methyloxan-4-yl)methanamine.

Trustworthiness & Self-Validation: This protocol incorporates a standard Fieser workup for

quenching LiAlH₄ reactions, which reliably produces easily filterable aluminum salts, simplifying

purification. Reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the

reaction is driven to completion before workup is initiated.

Reagents & Equipment:

4-methyl-tetrahydropyran-4-carboxamide (1.0 eq)

Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

Anhydrous tetrahydrofuran (THF)
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Deionized water

15% (w/v) aqueous sodium hydroxide (NaOH)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

Inert atmosphere setup (Nitrogen or Argon)

Ice-water bath

Separatory funnel, Buchner funnel, filter paper

Rotary evaporator

TLC plates (silica gel), developing chamber, and appropriate stain (e.g., ninhydrin for amine

visualization)

Procedure:

Reaction Setup (Inert Atmosphere is Crucial):

A dry 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and

a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool under an inert

atmosphere.

Causality: LiAlH₄ is highly reactive with atmospheric moisture and water. An inert,

anhydrous environment is mandatory to prevent violent quenching of the reagent and

ensure reaction efficiency.

Reagent Addition:

Lithium aluminum hydride (2.5 eq) is carefully weighed and added to the flask, followed by

the addition of anhydrous THF to create a slurry (approx. 0.5 M concentration).
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The slurry is cooled to 0 °C in an ice-water bath.

The precursor amide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and

added dropwise to the stirred LiAlH₄ slurry via an addition funnel over 30-45 minutes.

Causality: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents a

dangerous thermal runaway and minimizes side reactions.

Reaction Progression:

After the addition is complete, the ice bath is removed, and the reaction mixture is brought

to reflux (approx. 66 °C for THF).

The reaction is stirred at reflux for 4-12 hours. Progress is monitored by TLC by taking

small aliquots, quenching them carefully, and spotting them against the starting material.

The product amine should be visible with a ninhydrin stain.

Causality: Heating to reflux provides the necessary activation energy to drive the complete

reduction of the robust amide functional group.

Workup (Fieser Method):

The reaction is cooled back to 0 °C in an ice-water bath.

The reaction is quenched sequentially and very carefully by the dropwise addition of:

'X' mL of water (where X = grams of LiAlH₄ used)

'X' mL of 15% aqueous NaOH

'3X' mL of water

Causality: This specific sequence (the Fieser method) is designed to convert the aluminum

byproducts into a granular, white precipitate (lithium aluminum oxide) that is easily

removed by filtration, which is far more efficient than dealing with gelatinous aluminum

hydroxide sludges from a simple water quench.

Isolation and Purification:
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The resulting slurry is stirred vigorously at room temperature for 1 hour, then filtered

through a pad of Celite® or filter paper. The solid precipitate is washed thoroughly with

THF or EtOAc.

The combined organic filtrates are collected and the solvent is removed under reduced

pressure using a rotary evaporator.

The crude amine can be purified further by distillation under reduced pressure or by

column chromatography if necessary. The resulting pure amine should be a clear oil or

low-melting solid.

Applications in Drug Discovery and Chemical
Biology
A Versatile Building Block for Protein Degraders
The most prominent application of (4-Methyloxan-4-yl)methanamine is as a structural

component in the synthesis of targeted protein degraders.[2] Its classification as a "Protein

Degrader Building Block" highlights its utility in constructing bifunctional molecules like

Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin

ligase, and a linker connecting them. The primary amine of (4-Methyloxan-4-yl)methanamine
serves as a perfect chemical handle for conjugation into the linker portion of the PROTAC,

typically via amide bond formation or reductive amination. The rigid, 3D nature of the oxane

ring helps to control the spatial orientation and length of the linker, which is a critical parameter

for inducing an effective ternary complex between the target protein, the PROTAC, and the E3

ligase.
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General PROTAC Structure

Role of (4-Methyloxan-4-yl)methanamine

Target Protein
Ligand (Warhead)

Linker
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(4-Methyloxan-4-yl)methanamine
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Caption: Role of the building block in the modular structure of a PROTAC.

Scaffolding for Bioactive Spirocyclic Pharmacophores
Beyond protein degraders, the core structure of (4-Methyloxan-4-yl)methanamine is

representative of scaffolds used to construct novel therapeutics targeting a wide range of

diseases. The field of medicinal chemistry has seen significant success with related spirocyclic

systems. For instance, spiro-oxindole piperidine derivatives have been developed as potent

inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[7][8] Similarly,

other complex spiropiperidines have been synthesized and evaluated for activity at various

biological targets, including opioid receptors.[9] While this specific methanamine is a building

block rather than a final drug, it provides researchers with a validated, 3D-rich fragment to
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incorporate into new molecular designs, accelerating the discovery of next-generation

spirocyclic drug candidates.

Conclusion and Future Outlook
(4-Methyloxan-4-yl)methanamine is more than a simple chemical reagent; it is an enabling

tool for modern medicinal chemistry. Its combination of a synthetically tractable primary amine,

a conformationally restricted spirocyclic core, and the favorable physicochemical properties

imparted by the oxane ring makes it a highly valuable building block. As drug discovery

continues to tackle more complex biological targets and places a greater emphasis on

optimizing pharmacokinetic properties, the demand for sophisticated, 3D-rich fragments like (4-
Methyloxan-4-yl)methanamine is set to increase. Its utility in the construction of protein

degraders places it at the cutting edge of therapeutic innovation, promising to facilitate the

development of novel medicines for researchers, scientists, and drug development

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

2. calpaclab.com [calpaclab.com]

3. chemscene.com [chemscene.com]

4. PubChemLite - (4-methyloxan-4-yl)methanamine (C7H15NO) [pubchemlite.lcsb.uni.lu]

5. mdpi.com [mdpi.com]

6. Titanium-Mediated Reduction of Carboxamides to Amines with Borane-Ammonia -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That
Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1396613?utm_src=pdf-body
https://www.benchchem.com/product/b1396613?utm_src=pdf-body
https://www.benchchem.com/product/b1396613?utm_src=pdf-body
https://www.benchchem.com/product/b1396613?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8447932/
https://www.calpaclab.com/4-methyloxan-4-yl-methanamine-min-97-1-gram/ala-m177077-1g
https://www.chemscene.com/65626-24-6.html
https://pubchemlite.lcsb.uni.lu/e/compound/54165201
https://www.mdpi.com/1420-3049/28/12/4575
https://pubmed.ncbi.nlm.nih.gov/37375131/
https://pubmed.ncbi.nlm.nih.gov/37375131/
https://pubmed.ncbi.nlm.nih.gov/29210587/
https://pubmed.ncbi.nlm.nih.gov/29210587/
https://pubmed.ncbi.nlm.nih.gov/29210587/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry
Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

9. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(4-Methyloxan-4-yl)methanamine chemical structure
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1396613#4-methyloxan-4-yl-methanamine-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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